Vaccinoside
Overview
Description
Vaccinoside is an iridoid glycoside found in the leaves of Vaccinium bracteatum . It has been used as a natural pigment to produce black rice since the Tang dynasty in China .
Molecular Structure Analysis
The molecular structure of Vaccinoside is determined using techniques such as ESI-MS and NMR . The molecular formula of Vaccinoside is C25H28O13 .
Chemical Reactions Analysis
Vaccinoside can react with 15 amino acids to give blue pigments (VBPs; λmax 581-590 nm) of different hues . This reaction is catalyzed by polyphenol oxidase or β-glucosidase .
Physical And Chemical Properties Analysis
Vaccinoside has a molecular weight of 536.5 g/mol. It has 7 hydrogen bond donors and 13 hydrogen bond acceptors .
Scientific Research Applications
Information Technologies for Vaccine Research
- Overview : This paper highlights the role of computational vaccinology in analyzing antigen processing and presentation and characterizing targets of immune response. Future developments may include systemic models of vaccine responses and immunomics, which is the large-scale screening of immune processes (Brusic, August, & Petrovsky, 2005).
Vaccinology: The Name, The Concept, The Adjectives
- Concept Evolution : Discusses the evolution of the term "vaccinology" and its establishment as a distinct scientific field, encompassing a diverse network of knowledge (Tuells, 2012).
Vaccinia Virus Vaccines: Past, Present and Future
- Vaccine Development : Examines the use of Vaccinia virus in vaccine development, including modified vaccines with improved safety profiles and recombinant Vaccinia virus vaccines against various infectious agents (Jacobs et al., 2009).
Reverse Vaccinology in the 21st Century
- Innovative Approach : Reverse vaccinology represents a major revolution in vaccine discovery, allowing researchers to identify protective targets and design efficacious vaccines for pathogens where conventional approaches had failed (Donati & Rappuoli, 2013).
Antibacterial Vaccine Design using Genomics and Proteomics
- Technological Integration : Analyzes the potential of genomics technologies like bioinformatics, proteomics, and DNA microarrays applied to bacterial pathogens in vaccine discovery (Grandi, 2001).
Vaccinology in the Twenty-First Century
- Expanded Scope : Vaccinology now includes safety, regulatory, ethical, and economic considerations, with potential contributions to the control of non-infectious diseases such as cancers and neurodegenerative diseases (Barrett, 2016).
properties
IUPAC Name |
(1S,4aS,7R,7aS)-7-hydroxy-7-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRKOJNQIZCGY-OZOLURDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(COC(=O)/C=C/C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vaccinoside | |
CAS RN |
36138-58-6 | |
Record name | (1S,4aS,7R,7aS)-1-(β-D-Glucopyranosyloxy)-1,4a,7,7a-tetrahydro-7-hydroxy-7-[[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]cyclopenta[c]pyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36138-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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